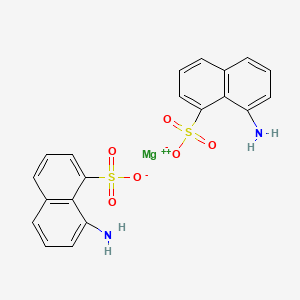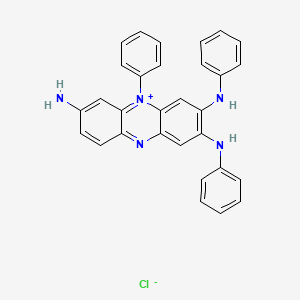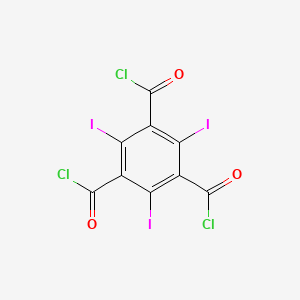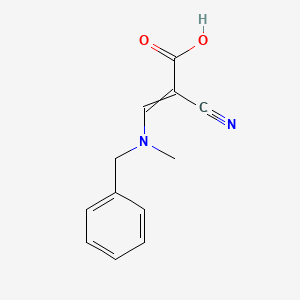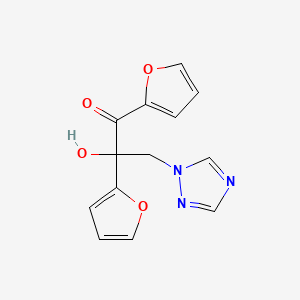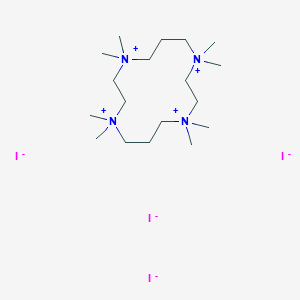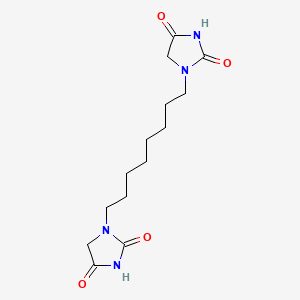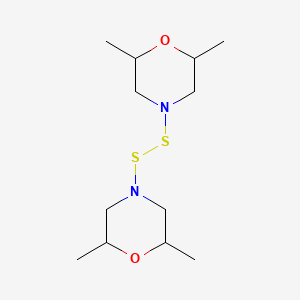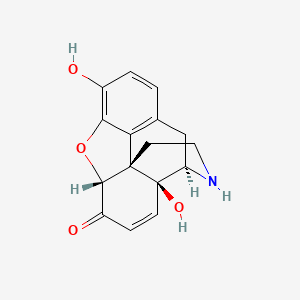
(5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one is a complex organic compound known for its significant pharmacological properties. It belongs to the morphinan class of compounds, which are characterized by their morphine-like structure and effects. This compound is of particular interest in medicinal chemistry due to its potent analgesic properties and its role in the development of various therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Oxidation: Initial oxidation of precursor molecules to introduce necessary functional groups.
Cyclization: Formation of the morphinan core through cyclization reactions.
Epoxidation: Introduction of the epoxy group at the 4,5-position.
Hydroxylation: Addition of hydroxyl groups at the 3 and 14 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxy group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
(5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of pharmaceuticals and other therapeutic agents.
作用機序
The mechanism of action of (5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesia and other pharmacological effects. The compound’s structure allows it to fit into the receptor binding sites, triggering a cascade of intracellular events that result in its therapeutic effects.
類似化合物との比較
Similar Compounds
Morphine: A well-known opioid analgesic with a similar structure.
Codeine: Another opioid with analgesic properties, but less potent than morphine.
Oxycodone: A semi-synthetic opioid derived from thebaine, used for pain relief.
Uniqueness
(5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for opioid receptors. These modifications can result in different pharmacokinetic and pharmacodynamic profiles compared to other opioids, potentially offering advantages in terms of efficacy and safety.
特性
CAS番号 |
84116-46-1 |
|---|---|
分子式 |
C16H15NO4 |
分子量 |
285.29 g/mol |
IUPAC名 |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-1,2,3,4,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C16H15NO4/c18-9-2-1-8-7-11-16(20)4-3-10(19)14-15(16,5-6-17-11)12(8)13(9)21-14/h1-4,11,14,17-18,20H,5-7H2/t11-,14+,15+,16-/m1/s1 |
InChIキー |
WJZVCRUPHQAKSZ-IPOQPSJVSA-N |
異性体SMILES |
C1CN[C@@H]2CC3=C4[C@@]15[C@]2(C=CC(=O)[C@@H]5OC4=C(C=C3)O)O |
正規SMILES |
C1CNC2CC3=C4C15C2(C=CC(=O)C5OC4=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


